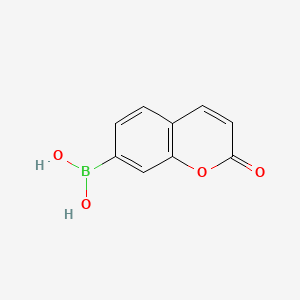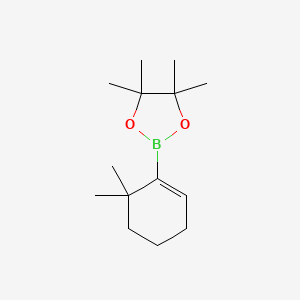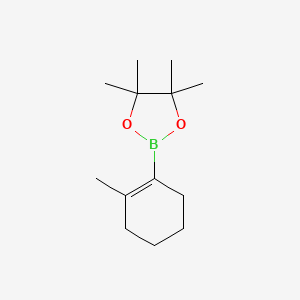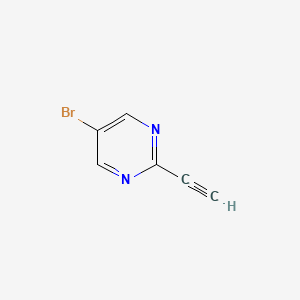
5-Bromo-2-ethynylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethynylpyrimidine is a chemical compound with the molecular formula C6H3BrN2 and a molecular weight of 183.01 . It is used in proteomics research .
Molecular Structure Analysis
The InChI string for 5-Bromo-2-ethynylpyrimidine isInChI=1S/C6H3BrN2/c1-2-6-8-3-5 (7)4-9-6/h1,3-4H . This indicates that the compound has a pyrimidine ring with a bromine atom and an ethynyl group attached . Physical And Chemical Properties Analysis
5-Bromo-2-ethynylpyrimidine is a solid compound . Its exact physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
DNA Synthesis Tracking
BEP and its analogs, such as 5-ethynyl-2′-deoxyuridine (EdU), have revolutionized the tracking of DNA synthesis. EdU is a thymidine analogue that can be incorporated into DNA during the S-phase of the cell cycle. Its detection through a biolabelling approach that uses a fluorescent azide probe and copper catalysis allows for easy tagging and imaging of DNA within cells. This method preserves the structural and molecular integrity of cells, enabling its application in various experimental assays beyond what was possible with earlier analogs like 5-bromo-2′-deoxyuridine (BrdU) (Cavanagh et al., 2011).
Antiviral Activity
Research into BEP derivatives, specifically 5-substituted-2,4-diaminopyrimidine derivatives, has revealed their potential in inhibiting retrovirus replication. These compounds have shown marked antiretroviral activity in cell culture, comparable to that of reference drugs, highlighting their potential as antiviral agents (Hocková et al., 2003).
Cell Cycle Profiling
The use of BEP and its analogs has also been optimized for cell cycle profiling through DNA synthesis detection. A methodology involving a low concentration of hydrochloric acid and exonuclease III allows for the robust detection of DNA synthesis with minimal impact on cellular structures, facilitating the study of cell proliferation and DNA repair mechanisms (Ligasová et al., 2017).
DNA Labeling Methodologies
The development of DNA labeling methods using BEP analogs like EdU represents a significant improvement over traditional BrdU labeling. EdU incorporation into DNA, followed by detection using click chemistry, offers a more sensitive and less disruptive alternative to BrdU antibodies for studying cell proliferation. This method does not require DNA denaturation, preserving helical DNA structure and other cell surface epitopes, and simplifies the assay process (Buck et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-ethynylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLVGVOMDUCDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653894 |
Source


|
| Record name | 5-Bromo-2-ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1135283-08-7 |
Source


|
| Record name | 5-Bromo-2-ethynylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

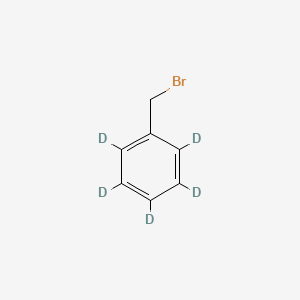

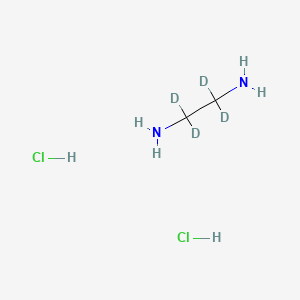
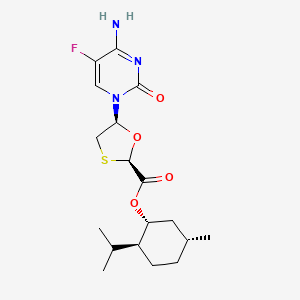
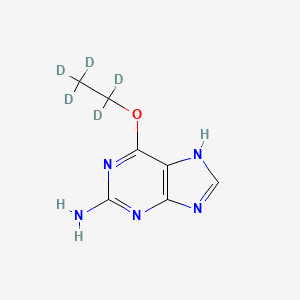

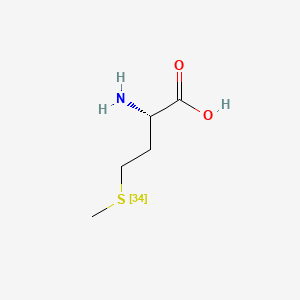
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)


